4-Iodo-7-methoxy-1H-indazol-3-ylamine
Description
Properties
IUPAC Name |
4-iodo-7-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDEYVVXKCLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292736 | |
| Record name | 4-Iodo-7-methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935660-93-8 | |
| Record name | 4-Iodo-7-methoxy-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935660-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-7-methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Indazole-3-amine Frameworks
The synthesis of the indazole-3-amine core relies on several key chemical transformations.
A prominent strategy for forming the indazole ring is through intramolecular cyclization. One such method involves the [3 + 2] annulation approach, which utilizes arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org Another effective technique is the 1,3-dipolar cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which proceeds under mild conditions to yield a wide range of substituted indazoles. researchgate.netnih.gov This method has proven to be a direct and efficient route to these bicyclic systems. researchgate.net
Reductive cyclization is another key strategy. For instance, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid in the presence of ammonium (B1175870) formate, followed by a base-mediated reductive cyclization to yield indazole derivatives. chemicalbook.com Furthermore, an organophosphorus-mediated reductive cyclization of substituted benzamidines, derived from 2-nitrobenzonitriles, provides a pathway to 3-amino-2H-indazoles. nih.gov
Hydrazine (B178648) and its derivatives are fundamental reagents in the synthesis of indazoles. A common and practical method involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. acs.org The use of O-methyloxime derivatives is particularly advantageous as it minimizes the competing Wolf-Kishner reduction, a side reaction observed when using the aldehyde directly. acs.org
The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) is a direct route to 3-aminoindazole. chemicalbook.com Similarly, o-halobenzaldehydes or ketones can undergo condensation with hydrazine upon heating to form 1H-indazoles. chemicalbook.com In a specific example, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.gov
The versatility of hydrazine is further demonstrated in its reaction with 2-formylphenylboronic acids, catalyzed by copper(II) acetate, to produce indazoles. researchgate.net
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their oxidizing capabilities and environmentally benign nature. iipseries.orgchim.it Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA), (bis(trifluoroacetoxy)iodo)benzene (PIFA), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) are widely used in the formation of carbon-heteroatom bonds, which is crucial for the synthesis of various heterocycles, including indazoles. chim.it
These reagents facilitate oxidative cyclizations, a key step in the formation of the indazole ring. iipseries.org For example, the direct aryl C-H amination of arylhydrazones using PIFA as an oxidant provides a metal-free pathway to 1H-indazoles. nih.gov The strong electrophilic character of the iodine center in these reagents makes them highly reactive towards nucleophilic attack, enabling a variety of oxidative transformations. iipseries.org
Copper-catalyzed reactions have become indispensable for the formation of N-N bonds, a critical step in many indazole syntheses. A notable example is the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides, which proceeds via a cascade coupling-condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org
This methodology has been applied in the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles through the intramolecular N-arylation of o-chlorinated arylhydrazones. beilstein-journals.org Although o-bromo derivatives often provide better yields, the use of more readily available and less expensive o-chloroaryl precursors makes this a valuable approach. beilstein-journals.org Furthermore, copper catalysis plays a key role in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. researchgate.netcolab.ws
An intramolecular Ullmann-type reaction, which is copper-mediated, is another effective method for constructing the 1H-indazole ring system. thieme-connect.com
Targeted Synthesis of 4-Iodo-7-methoxy-1H-indazol-3-ylamine and Analogues
The synthesis of specifically substituted indazoles like this compound requires a strategic selection of starting materials and synthetic routes.
The synthesis of this compound and its analogues typically begins with appropriately substituted benzene (B151609) derivatives. Halogenated benzenes and substituted benzonitriles are common and versatile precursors.
For the synthesis of 3-aminoindazoles, ortho-halobenzonitriles are key starting materials. For example, the reaction of 2-fluorobenzonitrile with hydrazine yields 3-aminoindazole. chemicalbook.com A similar strategy is employed for more complex targets; for instance, 5-bromo-2-fluorobenzonitrile is a precursor for 5-bromo-1H-indazol-3-amine. researchgate.net In a highly relevant synthesis, 2-fluoro-6-(methyloxy)benzonitrile is reacted with hydrazine hydrate in n-butanol to produce 4-methoxy-1H-indazol-3-amine. chemicalbook.com
The synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, an intermediate for the antiviral drug Lenacapavir, utilizes 3-bromo-2,6-dichlorobenzonitrile (B3239784) as a precursor in a reaction with hydrazine. mdpi.com This highlights the importance of polysubstituted halogenated benzonitriles in accessing complex indazole structures.
The general synthetic pathway often involves a nucleophilic aromatic substitution (SNAr) reaction where hydrazine displaces a halogen atom ortho to a nitrile group, followed by intramolecular cyclization to form the indazole-3-amine.
Introduction of Halogen and Methoxy (B1213986) Moieties at Specific Positions
The synthesis of this compound requires the precise installation of halogen and methoxy groups onto the indazole core. The introduction of a methoxy group at the 7-position can be achieved through several synthetic routes, often starting from appropriately substituted aniline (B41778) precursors. For instance, the synthesis of 6-methoxy-1H-indazol-4-amine has been accomplished through the cyclization of substituted 2-aminobenzonitrile (B23959) derivatives vulcanchem.com. A similar strategy can be envisioned for the 7-methoxy analogue.
The halogenation of the indazole ring, particularly iodination, is a crucial step. Direct iodination of the indazole core is a common method. For example, 3-iodoindazoles can be obtained by treating the corresponding indazoles with iodine (I2) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF) chim.it. The regioselectivity of this reaction can be influenced by the existing substituents on the benzene ring. Achieving specific iodination at the 4-position of a 7-methoxy-1H-indazol-3-ylamine precursor would likely depend on the directing effects of the methoxy and amino groups. In some cases, a multi-step sequence involving protection, directed ortho-metalation, and subsequent reaction with an iodine source may be necessary to achieve the desired regioselectivity nih.gov. Another approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent nih.gov.
A plausible synthetic route could involve the initial synthesis of 7-methoxy-1H-indazol-3-ylamine, followed by a regioselective iodination at the 4-position. The synthesis of substituted 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence nih.govdeepdyve.com.
Multi-step Reaction Sequences and Reaction Optimization
Optimization of reaction conditions is critical for maximizing yields and minimizing side products. For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, various brominating reagents, solvents, and bases were screened to find the optimal conditions for the regioselective bromination and the subsequent cyclization mdpi.com. Similarly, for the synthesis of this compound, each step, from the introduction of the methoxy group to the iodination and the formation of the 3-aminoindazole core, would require systematic optimization of parameters such as catalysts, reagents, temperature, and reaction time. The use of design of experiment (DoE) methodologies can be a powerful tool in optimizing multi-step syntheses acs.org.
| Step | Reagents and Conditions | Purpose |
| Formation of 3-aminoindazole | 2-halobenzonitrile, hydrazine hydrate, base | Construction of the core indazole ring with the amino group at the 3-position. |
| Methoxylation | Substituted phenol, methylating agent, base | Introduction of the methoxy group at the 7-position. This can also be achieved by starting with a methoxy-substituted precursor. |
| Iodination | 7-methoxy-1H-indazol-3-ylamine, iodinating agent (e.g., I2, NIS), base or directing group | Regioselective introduction of the iodine atom at the 4-position. |
Strategies for Derivatization and Functionalization of the this compound Core
The this compound core offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.
N-Alkylation and N-Acylation Approaches
The indazole ring of this compound has two nitrogen atoms (N1 and N2) that can potentially be alkylated or acylated. The regioselectivity of these reactions is influenced by the substituents on the indazole ring and the reaction conditions employed. Generally, N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers beilstein-journals.org. However, specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of substituted indazoles beilstein-journals.orgnih.gov. The steric and electronic properties of the substituents at positions 3, 4, and 7 will play a crucial role in determining the N1/N2 ratio.
N-acylation of indazoles can also be achieved using various acylating agents such as acyl chlorides or anhydrides organic-chemistry.orgresearchgate.net. Similar to alkylation, the regioselectivity of acylation can be controlled by the reaction conditions. In some cases, N-acylation can be a means to introduce a protecting group, which can then direct subsequent reactions.
| Reaction | Reagents | Typical Conditions | Regioselectivity |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | THF, DMF | Influenced by base, solvent, and substituents. NaH in THF often favors N1. |
| N-Acylation | Acyl chloride, Anhydride, Base (e.g., Pyridine, Et3N) | CH2Cl2, Dioxane | Can be regioselective depending on conditions. |
Aromatic Substitutions (e.g., Suzuki Coupling)
The iodine atom at the 4-position of the indazole ring is a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling semanticscholar.orgias.ac.in. This reaction allows for the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl boronic acids or esters semanticscholar.orgnih.govresearchgate.net. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for the diversification of the this compound scaffold nih.govrsc.org. Optimization of the Suzuki coupling typically involves screening different palladium catalysts, ligands, bases, and solvent systems to achieve high yields researchgate.net.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh3)4 | PPh3 | K2CO3, Cs2CO3 | Dioxane/H2O, DMF | 80-100 |
| PdCl2(dppf) | dppf | Na2CO3, K3PO4 | Toluene, DME | 90-110 |
| Pd(OAc)2 | SPhos, XPhos | K3PO4, CsF | Toluene/H2O, THF | 80-120 |
Diversification of Amino Group Substituents
The 3-amino group of this compound is another key site for functionalization. This primary amine can undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to introduce alkyl substituents. These reactions allow for the exploration of the chemical space around the 3-position of the indazole core, which is often crucial for biological activity nih.gov. The reactivity of the 3-amino group can be modulated by the electronic properties of the indazole ring system. Recent studies have highlighted the versatility of 3-aminoindazoles as synthons for the creation of various nitrogen heterocycles through condensation and annulation reactions researchgate.netresearchgate.net.
Chiral Synthesis and Stereoisomeric Considerations
For derivatives of this compound that contain stereocenters, either introduced during the synthesis or through derivatization, the preparation of single enantiomers is often necessary for pharmacological evaluation. This can be achieved through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis ardena.com.
Chiral resolution involves the separation of enantiomers, often by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization wikipedia.orgpharmtech.com. Alternatively, chiral chromatography can be employed for the separation.
Asymmetric synthesis aims to directly produce a single enantiomer. For indazole derivatives, this can involve the use of chiral catalysts or auxiliaries in key bond-forming steps. For instance, asymmetric aminocatalyzed aza-Michael additions have been used for the synthesis of enantioenriched fused polycyclic indazoles acs.orgacs.orgnih.govresearchgate.net. While specific methods for the asymmetric synthesis of derivatives of this compound are not extensively reported, the principles of asymmetric catalysis can be applied to its synthesis and derivatization .
| Method | Description |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often via diastereomeric salt formation and crystallization or chiral chromatography. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Biological Activity in Indazole Derivatives
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The indazole core itself serves as a versatile scaffold, and its derivatives have been shown to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.gov
A crucial feature for the biological activity of many indazole-based compounds, particularly in the context of kinase inhibition, is the presence of a hydrogen-bonding group at the 3-position. The 1H-indazol-3-amine moiety has been identified as an effective "hinge-binding" fragment, capable of forming critical hydrogen bonds with the backbone of protein kinases, a key interaction for potent inhibition. mdpi.com For instance, in a series of 1H-indazol-3-amine derivatives developed as Bcr-Abl inhibitors, this group was essential for activity. nih.gov
Furthermore, substitutions on the benzene (B151609) portion of the indazole ring play a significant role in modulating potency and selectivity. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising inhibitor, demonstrating the impact of aryl substitution at this position. nih.gov SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker at the 3-position is critical for activity. nih.gov This highlights that beyond the presence of a key interacting group, its orientation and connection to the core are paramount.
The following table summarizes the impact of various substitutions on the activity of indazole derivatives based on several studies.
| Indazole Position | Substituent Type | Target/Activity | Observed Effect on Activity | Reference |
| C3 | Amine (-NH2) | Protein Kinases (e.g., Bcr-Abl, c-Met) | Acts as a key hinge-binding group, essential for potent inhibition. | nih.govmdpi.comnih.gov |
| C3 | Carboxamide | CRAC Channel Blockade | Specific regiochemistry is critical; reverse amide isomer is inactive. | nih.gov |
| C4 | Halogen (e.g., Bromine, Iodine) | Neuronal Nitric Oxide Synthase (nNOS) | Introduction of a halogen at C4 significantly increases inhibitory potency. | nih.gov |
| C5/C6 | Aryl/Heteroaryl Groups | Various Kinases (e.g., FGFR, VEGFR-2) | Modulates potency and can introduce new interactions with the target protein. | nih.govnih.gov |
| C7 | Methoxy (B1213986) (-OCH3) | Glycogen Synthase Kinase 3 (GSK-3) | Methoxy group at or near this position can enhance potency. | nih.gov |
Impact of Iodine Substitution on Receptor Binding and Enzyme Inhibition Profiles
The substitution of a hydrogen atom with iodine, a large and lipophilic halogen, can significantly alter a molecule's pharmacological profile. The iodine atom can influence binding affinity through various mechanisms, including steric effects, hydrophobic interactions, and the formation of halogen bonds—a type of non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor.
In the context of indazole derivatives, substitution at the C4 position has been shown to be particularly important for certain biological activities. A study on halo-1H-indazoles as inhibitors of neuronal nitric oxide synthase (nNOS) demonstrated that the introduction of a bromine atom at the C4 position resulted in a compound with potency comparable to the well-known inhibitor 7-nitroindazole. nih.gov This finding underscores the strategic importance of the C4 position for modulating the inhibitory activity of the indazole scaffold against this specific target. nih.gov
While direct studies on 4-iodo-7-methoxy-1H-indazol-3-ylamine are limited, the principles of halogen substitution are well-established. The introduction of iodine at the C4 position would be expected to:
Increase Lipophilicity: This can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.
Introduce Steric Bulk: The size of the iodine atom can either promote a favorable binding conformation or cause steric hindrance, depending on the topology of the binding site.
Enable Halogen Bonding: The potential for halogen bonding with backbone carbonyls or other nucleophilic residues in a protein's active site can significantly increase binding affinity and selectivity.
SAR studies on other heterocyclic scaffolds have also highlighted the impact of iodine. For instance, the synthesis of 3-iodoindazoles has been utilized as a strategic step in the preparation of derivatives for SAR studies targeting tropomyosin receptor kinases (Trk), indicating the utility of iodo-substituted intermediates in drug discovery. chim.it
Role of the Methoxy Group in Modulating Pharmacological Effects
The methoxy group (-OCH3) is a common substituent in medicinal chemistry that can profoundly influence a molecule's properties, including its binding affinity, selectivity, solubility, and metabolic stability. nih.gov Its presence at the C7 position of the indazole ring in this compound is likely to have significant pharmacological implications.
The methoxy group can act as a hydrogen bond acceptor through its oxygen atom, forming interactions with hydrogen bond donors like Asn or Gln residues in a protein binding site. Its methyl group can also participate in hydrophobic or van der Waals interactions. Furthermore, the electronic effect of the methoxy group can modulate the reactivity and properties of the aromatic system.
Several studies on indazole-based kinase inhibitors have highlighted the positive contribution of methoxy groups to their potency. In a series of indazole derivatives targeting Glycogen Synthase Kinase-3 (GSK-3), compounds with a methoxy group on the indazole ring demonstrated higher activity compared to those with a methyl group at the same position, suggesting the importance of this substituent for high potency. nih.gov Similarly, in the development of VEGFR-2 inhibitors, the presence of methoxy groups on an associated benzamide (B126) ring led to enhanced activity. nih.gov These findings suggest that the 7-methoxy group in this compound could play a crucial role in:
Orienting the molecule within the binding pocket through specific hydrogen bonds.
Enhancing binding affinity through favorable electronic and hydrophobic interactions.
Improving metabolic stability by blocking a potential site of oxidative metabolism.
Positional Isomerism and Tautomeric Considerations in Indazole SAR
The compound is specified as a 1H-indazole, which is the more stable and commonly active form. The arrangement of hydrogen bond donors and acceptors in the 1H-tautomer, with the NH at the 1-position and the N at the 2-position, is crucial for its function as a hinge-binder in many kinases. A shift to the 2H-tautomer would alter this arrangement and likely disrupt the established binding mode, leading to a significant loss of activity.
Positional isomerism of the substituents also dramatically affects biological activity. As discussed, the placement of the iodine at C4 and the methoxy group at C7 is specific. Moving these substituents to other positions on the benzene ring would alter the molecule's interaction with its biological target. For instance, the potent nNOS inhibitory activity observed with a halogen at C4 is position-specific. nih.gov Similarly, the beneficial effects of the methoxy group are dependent on its location relative to other key interacting moieties. Therefore, both the annular tautomerism of the pyrazole (B372694) ring and the positional isomerism of the substituents on the benzene ring are critical considerations in the SAR of indazole derivatives.
Rational Design Principles for Novel Indazole Analogues based on SAR Data
The accumulated SAR data for indazole derivatives provides a strong foundation for the rational design of new, potentially more potent and selective analogues. For compounds based on the this compound scaffold, several design principles can be proposed:
Retention of the 1H-Indazol-3-amine Core: This moiety has been repeatedly validated as a privileged scaffold for kinase inhibition due to its effective hinge-binding properties. mdpi.com Future designs should maintain this core structure to preserve the primary anchor point for target engagement.
Exploration of Substituents at the 4-Position: The iodine at C4 offers a vector for modification. While iodine itself can be beneficial, replacing it with other groups could fine-tune activity. For example, smaller halogens (Br, Cl) could probe the steric tolerance of the binding site, while groups capable of forming different types of interactions (e.g., cyano, small alkyl groups) could be explored to optimize binding and selectivity. nih.gov
Modification of the 7-Methoxy Group: The methoxy group is known to enhance potency in several indazole series. nih.gov Analogues could be designed to explore the impact of other alkoxy groups (e.g., ethoxy, isopropoxy) to probe the size of the corresponding pocket. Alternatively, replacing it with groups that can act as hydrogen bond donors (e.g., hydroxyl, amino) could be beneficial if the target protein has a suitable hydrogen bond acceptor nearby.
Structure-Based Design: Utilizing X-ray crystallography or molecular modeling of the target protein in complex with an indazole ligand can provide detailed insights into the binding mode. This allows for the precise design of new analogues that can form additional favorable interactions or displace unfavorable water molecules, leading to improved affinity and selectivity. nih.govresearchgate.net
The table below outlines potential design strategies based on the SAR of the core scaffold.
| Structural Feature | Design Strategy | Rationale |
| 1H-Indazol-3-amine | Conserve the core scaffold. | Maintain the crucial hinge-binding interactions with the target protein. mdpi.com |
| 4-Iodo Group | Replace with other halogens (Br, Cl, F) or small functional groups (CN, CH3). | Modulate lipophilicity, steric fit, and potential for halogen bonding to improve potency and selectivity. nih.gov |
| 7-Methoxy Group | Substitute with other alkoxy groups (e.g., -OEt, -OPr) or bioisosteres. | Optimize hydrophobic interactions and hydrogen bonding capacity within the target's binding pocket. nih.gov |
| Overall Molecule | Utilize computational docking and structure-based design. | Rationally design novel substituents to exploit specific features of the target's active site for enhanced affinity. researchgate.net |
Pharmacological Mechanisms and Biological Target Interactions
Kinase Inhibition Profiles of 4-Iodo-7-methoxy-1H-indazol-3-ylamine Analogues
Analogues of this compound have demonstrated notable inhibitory activity against both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to the potent anti-cancer activity of these compounds. nih.gov
Derivatives of the 1H-indazol-3-amine scaffold have shown significant potential as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in cancer progression.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Research into 1H-indazol-3-amine derivatives has identified potent inhibitors of FGFR. One study highlighted a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC50 value of 15.0 nM. semanticscholar.org Further optimization led to the discovery of a derivative, compound 2a , which contains a 2,6-difluoro-3-methoxyphenyl residue and exhibited highly potent activities against FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The indazole scaffold is a key component of several multi-targeted tyrosine kinase inhibitors, including pazopanib, which targets VEGFR. nih.gov Indazole-pyrimidine based derivatives have been investigated as VEGFR-2 inhibitors. In one study, the introduction of a sulfonamide group resulted in a compound with an IC50 of 34.5 nM against VEGFR-2. nih.gov Another series of N-substituted-4-phenylphthalazin-1-amine derivatives, while not direct indazole analogues, have shown potent VEGFR-2 inhibition, with compound 7f having an IC50 value of 0.12 ± 0.02 µM, comparable to the standard drug sorafenib. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: While specific data for this compound analogues as EGFR inhibitors is limited, the broader class of indazole-based compounds has been explored for this activity. For instance, some indazole derivatives have been investigated as covalent inhibitors of EGFR. nih.gov A series of new 3-substituted oxindole (B195798) derivatives, which can be considered related structures, have been designed as antiproliferative agents targeting EGFR. researchgate.net
| Compound Analogue | Target Kinase | Inhibitory Concentration (IC50/Ki) |
|---|---|---|
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM |
| Compound 2a (containing 2,6-difluoro-3-methoxyphenyl residue) | FGFR1 | < 4.1 nM |
| Compound 2a (containing 2,6-difluoro-3-methoxyphenyl residue) | FGFR2 | 2.0±0.8 nM |
| Indazole-pyrimidine derivative with sulfonamide group | VEGFR-2 | 34.5 nM |
Analogues of this compound have also been investigated for their ability to inhibit various serine/threonine kinases.
AKT/PKB Inhibition: A series of heteroaryl-pyridine containing inhibitors of Akt (Protein Kinase B) have been developed, with one indazole-pyridine analogue demonstrating a high potency with a Ki value of 0.16 nM. researchgate.netresearchgate.net These compounds act as ATP competitive and reversible inhibitors of Akt activity. researchgate.net
Other Serine/Threonine Kinase Inhibition: The indazole core is present in compounds targeting other serine/threonine kinases. While specific inhibitory concentrations for direct analogues of this compound are not readily available for all the listed kinases, the general class of indazole derivatives has shown activity against targets such as Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), and Haspin.
| Compound Analogue | Target Kinase | Inhibitory Concentration (IC50/Ki) |
|---|---|---|
| Indazole-pyridine analogue | Akt/PKB | 0.16 nM (Ki) |
Receptor Modulation and Ligand Binding Studies
The versatility of the indazole scaffold extends to the modulation of various cell surface receptors, including cannabinoid, G-protein coupled, and vanilloid receptors.
Indazole-3-carboxamide derivatives are a prominent class of synthetic cannabinoids that interact with CB1 and CB2 receptors.
CB1 and CB2 Receptor Agonism: Studies on halogenated indazole synthetic cannabinoid receptor agonists have provided insights into their activity. For instance, ADB-FUBINACA, an indazole-based synthetic cannabinoid, was found to be a potent agonist at both CB1 and CB2 receptors, with EC50 values of 0.69 nM and 0.59 nM, respectively. nih.gov Another indazole partial agonist, compound 45 , exhibited EC50 values of 150 nM at human CB1 and 35 nM at human CB2 receptors. nih.gov
CB1 and CB2 Receptor Antagonism/Inverse Agonism: AM630, a notable indazole derivative, is a CB2-selective ligand that acts as an inverse agonist at CB2 receptors and a weak partial agonist at CB1 receptors. nih.govnih.gov It has a Ki of 31.2 nM at CB2 receptors. nih.gov Tetrahydroindazole derivatives have been identified as potent and receptor-selective CB1 receptor inverse agonists. realmofcaring.org
| Compound Analogue | Receptor | Activity | Affinity/Potency (Ki/EC50) |
|---|---|---|---|
| ADB-FUBINACA | CB1 | Agonist | 0.69 nM (EC50) |
| ADB-FUBINACA | CB2 | Agonist | 0.59 nM (EC50) |
| Compound 45 | hCB1 | Partial Agonist | 150 nM (EC50) |
| Compound 45 | hCB2 | Partial Agonist | 35 nM (EC50) |
| AM630 | CB2 | Inverse Agonist | 31.2 nM (Ki) |
The indazole moiety has been incorporated into ligands targeting various G-protein coupled receptors, including serotonin (B10506) (5-HT) receptors.
5-HT Receptor Interactions: Indazole analogues have been developed as potent 5-HT3 receptor antagonists. mdpi.com More recently, the direct 1H-indazole analogue of 5-MeO-DMT, compound 6a , was found to be a moderately potent agonist at the 5-HT2A receptor with an EC50 of 203 nM and selective over the 5-HT2B receptor. realmofcaring.org
Adrenoceptor Interactions: While direct evidence for the interaction of this compound analogues with adrenoceptors is not extensively documented, the broad activity of GPCR ligands suggests potential cross-reactivity. For example, a study on phlorotannins identified an agonist effect at the α2C adrenergic receptor.
| Compound Analogue | Receptor | Activity | Affinity/Potency (EC50) |
|---|---|---|---|
| Compound 6a (1H-indazole analog of 5-MeO-DMT) | 5-HT2A | Agonist | 203 nM |
| Compound 6a (1H-indazole analog of 5-MeO-DMT) | 5-HT2C | Agonist | 532 nM |
The vanilloid receptor 1 (TRPV1), a key player in pain and inflammation, has been a target for novel antagonists. Although not indazole-based, the compound iodo-resiniferatoxin (I-RTX), which features a 4-hydroxy-5-iodo-3-methoxyphenylacetate ester, is a high-affinity TRPV1 receptor antagonist. researchgate.net On rat TRPV1, I-RTX displayed an IC50 of 0.7 nM, being significantly more potent than capsazepine. researchgate.netnih.gov This highlights the potential role of the iodo- and methoxy-substituted phenyl moiety in high-affinity receptor binding.
| Compound Analogue | Receptor | Activity | Inhibitory Concentration (IC50) |
|---|---|---|---|
| Iodo-resiniferatoxin (I-RTX) | Rat TRPV1 | Antagonist | 0.7 nM |
| Iodo-resiniferatoxin (I-RTX) | Human TRPV1 | Antagonist | 5.4 nM |
Enzyme Inhibition Beyond Kinases (e.g., Phosphodiesterases)
While kinase inhibition is a hallmark of many indazole-based compounds, their activity is not limited to this enzyme class. Recent studies have explored their potential as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP).
A series of N2-substituted indazole-based derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme family implicated in inflammatory diseases. nih.gov An optimized compound from this series, designated LZ-14 (Z21115), demonstrated potent inhibitory activity against the PDE4D7 isoform with a half-maximal inhibitory concentration (IC50) of 10.5 nM. nih.gov This finding highlights the versatility of the indazole scaffold in targeting enzymes other than kinases, suggesting a broader therapeutic applicability. nih.gov
Table 1: Indazole Derivative as a Phosphodiesterase 4 Inhibitor
| Compound | Target Isoform | IC50 (nM) | Reference |
|---|
Mechanisms of Cellular Activity and Pathway Interference
Indazole derivatives exert their biological effects through a variety of cellular mechanisms, including the direct modulation of pathways that control cell growth, survival, and the development of tumor vasculature.
A primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of tumor cell proliferation. This is achieved by targeting various components of the cell's growth signaling machinery.
Research has identified several indazole derivatives with potent anti-proliferative effects across a range of human cancer cell lines. For instance, a derivative known as W24, belonging to the 3-amino-1H-indazole class, exhibited broad-spectrum anti-proliferative activity against gastric (HGC-27), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values ranging from 0.43 to 3.88 µM. nih.gov Another compound, 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.govresearchgate.net Furthermore, compound 2a, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, demonstrated significant anti-proliferative effects against KG1 and SNU16 cell lines. nih.gov
Table 2: Anti-proliferative Activity of Selected Indazole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| W24 | HGC-27 | Gastric Cancer | 0.43 | nih.gov |
| W24 | HT-29 | Colon Cancer | 3.88 | nih.gov |
| W24 | MCF-7 | Breast Cancer | 1.01 | nih.gov |
| W24 | HepG2 | Liver Cancer | 1.84 | nih.gov |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govresearchgate.net |
| 2a | KG1 | Acute Myeloid Leukemia | 0.0253 | nih.gov |
Beyond halting proliferation, indazole derivatives can actively induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Treatment with 10, 12, and 14 µM of compound 6o for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively. nih.gov Similarly, the 3-amino-1H-indazole derivative W24 was shown to induce apoptosis in HGC-27 gastric cancer cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.gov Another derivative, compound 2f, promoted apoptosis in the 4T1 breast cancer cell line, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org
Table 3: Effects of Indazole Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 6o | K562 | Induces apoptosis | Dose-dependent increase in Annexin V-FITC staining | nih.gov |
| W24 | HGC-27 | Induces apoptosis and G2/M cell cycle arrest | Regulation of Cyclin B1, BAD, and Bcl-xL | nih.gov |
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several indazole derivatives have been developed as potent angiogenesis inhibitors, often by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govijddmr.org
One study focused on designing indazole derivatives specifically as VEGFR-2 kinase inhibitors. nih.gov The most potent compound, designated as 30, inhibited VEGFR-2 with an IC50 of 1.24 nM and demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov In vivo studies using a zebrafish model confirmed that compound 30 could suppress tumor angiogenesis. nih.gov Another indazole derivative, YD-3, was shown to specifically inhibit thrombin-induced angiogenesis both in vitro and in vivo, a process it mediates by inhibiting the expression of VEGFR-2 (also known as Flk-1). nih.gov
The anti-cancer effects of indazole derivatives are often the result of their interference with key intracellular signaling pathways that are frequently dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its abnormal activation is common in tumors. nih.govfrontiersin.org A series of 3-amino-1H-indazole derivatives were synthesized as inhibitors of this pathway. nih.gov The derivative W24 was found to effectively inhibit the PI3K/AKT/mTOR pathway, leading to its anti-proliferative and pro-apoptotic effects in gastric cancer cells. nih.gov
The p53 tumor suppressor pathway is another critical target. The interaction between p53 and its negative regulator, MDM2, is a key control point in cell cycle regulation and apoptosis. The indazole derivative 6o has been shown to affect apoptosis and the cell cycle, with studies suggesting its mechanism may involve the inhibition of the p53/MDM2 pathway. nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name/Identifier | Chemical Class/Note |
|---|---|
| This compound | Subject compound of the article |
| LZ-14 (Z21115) | N2-substituted indazole derivative |
| W24 | 3-amino-1H-indazole derivative |
| 6o | Indazole derivative |
| 2a | 1H-indazol-3-amine derivative |
| 2f | Indazole derivative |
| 30 | Indazole derivative, VEGFR-2 inhibitor |
Computational Chemistry and Molecular Modeling Applications
In Silico Prediction of Bioactivity and Drug-Likeness for Indazole Compounds
The initial stages of drug discovery often involve computational screening to assess the "drug-likeness" of a compound, predicting its potential to be developed into an orally administered drug. researchgate.net This evaluation is typically based on a set of physicochemical properties and structural features. ijcrt.org For indazole derivatives, various computational tools are employed to predict properties that influence their pharmacokinetic profile. researchgate.netijcrt.org
Drug-likeness is frequently assessed using frameworks like Lipinski's Rule of Five, which establishes criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Beyond these basic rules, other descriptors such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are calculated to predict oral bioavailability and conformational flexibility. researchgate.net
Furthermore, in silico models can predict the bioactivity scores of compounds against various important drug target classes, including G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. researchgate.net A positive bioactivity score suggests a higher probability of the molecule being active against a specific target class. researchgate.net These predictions help prioritize which indazole derivatives are most promising for further investigation as potential inhibitors of enzymes or modulators of receptors. researchgate.net
Table 1: Key Parameters in Drug-Likeness and Bioactivity Prediction
| Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution; typically <500 Da for oral drugs. |
| cLogP | A measure of the molecule's lipophilicity or hydrophobicity. | Affects solubility, permeability across cell membranes, and plasma protein binding. An optimal range is generally considered. researchgate.net |
| Hydrogen Bond Donors | The number of N-H and O-H bonds in a molecule. | Influences solubility and binding to biological targets. Typically ≤5 for oral drugs. researchgate.net |
| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms in a molecule. | Influences solubility and binding to biological targets. Typically ≤10 for oral drugs. researchgate.net |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with passive molecular transport through membranes and bioavailability. researchgate.net |
| Bioactivity Score | A score calculated based on structural fragments to predict activity against major drug target families (e.g., kinase inhibitor, GPCR ligand). | Helps in prioritizing compounds for specific biological screenings. Scores >0 are considered indicative of potential activity. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. samipubco.com This method is crucial for understanding the structural basis of ligand-target interactions and is widely applied to indazole derivatives to elucidate their mechanism of action. aboutscience.eutandfonline.com Docking simulations place the indazole compound into the binding site of a target protein with a known three-dimensional structure, calculating a score that estimates the binding affinity. aboutscience.eu
Studies on various indazole derivatives have demonstrated their potential to bind to a range of therapeutically relevant targets. For instance, docking analyses have shown that substituted indazoles can fit into the active sites of enzymes like aromatase, a target in breast cancer, by forming key interactions with active site residues such as Arg115 and Met374. Similarly, indazole compounds have been docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR), a crucial enzyme for parasite survival, revealing a network of hydrophobic and hydrophilic interactions that stabilize the complex. tandfonline.com
In the context of cancer and inflammatory diseases, kinases are a major class of targets. nih.govnih.gov Docking studies have been instrumental in designing indazole-based kinase inhibitors. nih.gov These simulations reveal how the indazole scaffold can occupy the ATP-binding pocket of kinases like leukocyte-specific protein tyrosine kinase (Lck), forming hydrogen bonds and other interactions that are critical for inhibitory activity. nih.gov The results of these simulations, including binding energy and specific amino acid interactions, are vital for guiding the structural modification of lead compounds to improve potency and selectivity. jocpr.com
Table 2: Examples of Molecular Docking Studies on Indazole Derivatives
| Indazole Derivative Class | Protein Target | Key Interacting Residues (Examples) | Reported Binding Energy (Examples) |
|---|---|---|---|
| Substituted Indazoles | Aromatase | Arg115, Met374, Thr310 | -7.7 to -8.0 kcal/mol |
| 5-Aminoindazole Derivatives | SAH/MTAN | ASP197, PHE151, ILE152, GLU172 | Not specified aboutscience.eu |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Trypanothione Reductase (TryR) | Not specified | Not specified tandfonline.com |
| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck Kinase | Not specified | Not specified nih.gov |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful strategy in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model defines the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are necessary for molecular recognition at a receptor's binding site. dovepress.com
These models can be generated in two primary ways: ligand-based, using a set of known active molecules, or structure-based, derived from the ligand-binding site of a protein. dovepress.com Once created, a pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com This approach is particularly useful for scaffold hopping—finding new core structures that maintain the required biological activity.
For classes of compounds like indazole-based kinase inhibitors, a pharmacophore model can be constructed based on the key interactions observed in co-crystal structures or from a series of potent inhibitors. nih.gov The model would typically include features like a hydrogen bond acceptor interacting with the kinase hinge region, a hydrophobic group occupying a specific pocket, and another hydrogen bond donor/acceptor engaging with other key residues. This model can then be used to screen databases for novel indazole derivatives or entirely new chemical classes that could potentially inhibit the target kinase.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the complex. tandfonline.comresearchgate.net Conformational analysis explores the range of possible three-dimensional shapes (conformations) a molecule like 4-Iodo-7-methoxy-1H-indazol-3-ylamine can adopt. MD simulations, on the other hand, simulate the physical movements of atoms and molecules over time, providing insights into the stability and behavior of the ligand-receptor complex in a more biologically realistic, solvated environment. tandfonline.com
In the context of indazole derivatives, MD simulations are often performed on the most promising poses obtained from molecular docking studies. tandfonline.com For example, a simulation of an indazole derivative complexed with the Leishmania trypanothione reductase enzyme was used to assess the structural and intermolecular affinity and stability of the binding. tandfonline.com Such simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal the role of water molecules in mediating binding. The results, often analyzed in terms of root-mean-square deviation (RMSD) and interaction energies, help validate the docking predictions and provide a deeper understanding of the binding mechanism. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models allow researchers to predict the activity of newly designed molecules before they are synthesized, thereby saving time and resources. nih.gov
For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In one such study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of the Lck kinase, a CoMFA model was developed. nih.gov The process involved aligning the series of indazole compounds based on a bioactive conformation, which was determined through molecular docking. nih.gov The model then calculated the steric and electrostatic fields around each molecule and related these field values to the observed inhibitory activity.
The resulting QSAR model demonstrated robust statistical parameters, indicating its predictive power. nih.gov The true value of such a model lies in its graphical output—contour maps. These maps highlight regions in 3D space where modifications to the indazole scaffold would likely lead to changes in activity. For example, a contour map might show a region where bulky, electron-donating groups increase potency, while another region might favor smaller, electronegative groups. This information provides clear, actionable guidance for the design of new, more potent indazole-based inhibitors. nih.gov
Advanced Research Methodologies and Techniques
In Vitro Biochemical and Cell-Based Assays for Indazole Activity Profiling
In vitro assays are fundamental in determining the biological activity of indazole derivatives. These assays can be broadly categorized into biochemical and cell-based assays, each providing unique insights into the compound's mechanism of action and therapeutic potential.
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. For indazole derivatives, which are often investigated as kinase inhibitors, a common biochemical assay is the in vitro kinase assay. frontiersin.org This can be performed using various methods, including radioactivity-based assays that measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate, or luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction. frontiersin.org For instance, a study on indazole derivatives as JNK3 inhibitors utilized extensive in vitro assays to determine their inhibitory potency and selectivity. nih.gov
Cell-Based Assays: These assays are conducted using living cells and provide a more physiologically relevant context for assessing a compound's activity. They can measure a wide range of cellular processes, including cell proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways. For example, the anti-proliferative activity of indazole derivatives has been evaluated against various cancer cell lines. nih.gov Cellular assays can also provide information on a compound's ability to penetrate cell membranes and engage its intracellular target.
The following table summarizes common in vitro assays used for profiling the activity of indazole compounds, which would be applicable to the study of 4-Iodo-7-methoxy-1H-indazol-3-ylamine.
| Assay Type | Purpose | Example Application for Indazoles |
| Biochemical Assays | ||
| In Vitro Kinase Assay | To measure the direct inhibition of a specific kinase enzyme. | Determining the IC50 value against a panel of kinases to assess potency and selectivity. nih.govpatsnap.com |
| Receptor Binding Assay | To quantify the affinity of a compound for a specific receptor. | Assessing the binding of indazole derivatives to cannabinoid receptors. |
| Enzyme Inhibition Assay | To determine the inhibitory effect on a specific enzyme's activity. | Evaluating the inhibition of enzymes like IDO1 by 3-substituted 1H-indazoles. nih.gov |
| Cell-Based Assays | ||
| Cell Proliferation Assay (e.g., MTT, SRB) | To measure the effect of a compound on cell growth and viability. | Screening for anti-cancer activity against various tumor cell lines. nih.gov |
| Apoptosis Assay (e.g., Annexin V, Caspase activity) | To determine if a compound induces programmed cell death. | Investigating the mechanism of cell death induced by anti-cancer indazole derivatives. nih.gov |
| Western Blotting | To detect and quantify specific proteins in a cell lysate. | Analyzing the modulation of signaling pathways by observing changes in protein phosphorylation or expression levels. |
| Immunofluorescence | To visualize the subcellular localization of proteins. | Observing the effect of a compound on the cellular distribution of its target protein. |
Spectroscopic (e.g., NMR, IR, UV/Vis) and Spectrometric (e.g., Mass Spectrometry) Characterization in Research Contexts
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. For indazole derivatives, ¹H NMR provides information about the number of protons, their chemical environment, and their connectivity through spin-spin coupling. jmchemsci.com ¹³C NMR reveals the number of unique carbon atoms and their chemical shifts provide insights into their hybridization and bonding. The characterization of related indazole structures has been extensively supported by these NMR techniques. jmchemsci.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic peaks for N-H stretching of the amine and indazole ring, C-H stretching of the aromatic and methoxy (B1213986) groups, C=C and C=N stretching of the bicyclic ring system, and C-O stretching of the methoxy group.
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the indazole ring. The wavelength of maximum absorbance (λmax) can be influenced by the substituents on the aromatic system.
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, the expected monoisotopic mass would be calculated from its molecular formula, C₈H₈IN₃O. A related compound, 3-iodo-4-methoxy-1H-indazole, has a reported monoisotopic mass of 273.9603 Da. uni.lu
The following table outlines the expected spectroscopic and spectrometric data for this compound based on the analysis of its structure and data from related compounds.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, with chemical shifts characteristic of aromatic, amine- and methoxy-substituted carbons, as well as the carbon bearing the iodine atom. |
| IR | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O bonds. |
| UV/Vis | Absorption maxima in the UV region characteristic of the substituted indazole chromophore. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and characteristic fragmentation patterns. |
Chromatographic Purification and Analysis Techniques (e.g., Silica (B1680970) Gel Chromatography, HPLC)
Chromatographic techniques are essential for the purification of synthesized compounds and for the analysis of their purity.
Silica Gel Chromatography: This is a widely used method for the purification of organic compounds in a research setting. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). For indazole derivatives, silica gel chromatography is a standard purification step after synthesis. The synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, was successfully demonstrated on a large scale without the need for column chromatography, which is a significant advantage for industrial applications. chemrxiv.orgchemrxiv.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. It is particularly useful for assessing the purity of a final compound and for monitoring the progress of a reaction. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the analysis of indazole derivatives. The retention time of the compound is a characteristic property under specific chromatographic conditions.
The table below details the common chromatographic techniques used in the research of indazole compounds.
| Technique | Role in Research | Typical Application for Indazoles |
| Silica Gel Chromatography | Purification of reaction mixtures. | Isolation of the desired indazole product from starting materials, byproducts, and reagents. |
| Thin Layer Chromatography (TLC) | Rapid analysis of reaction progress and purity. | Monitoring the consumption of starting materials and the formation of the product in a synthesis. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and separation of complex mixtures. | Determining the final purity of this compound and for chiral separations if applicable. |
| Gas Chromatography (GC) | Analysis of volatile compounds. | Less commonly used for indazole-3-amines due to their relatively low volatility and potential for thermal degradation. |
High-Throughput Screening (HTS) in Indazole Research (Inferred from drug discovery context)
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. In the context of indazole research, HTS plays a crucial role in identifying initial "hit" compounds from large chemical libraries that can be further optimized into lead compounds.
The process typically involves the miniaturization of assays into a microplate format (e.g., 96-, 384-, or 1536-well plates) and the use of robotic systems for liquid handling and data acquisition. The types of assays used in HTS are similar to the in vitro biochemical and cell-based assays described in section 6.1, but are optimized for speed, automation, and low volume.
For a compound like this compound, if it were part of a larger chemical library, it could be screened against a panel of hundreds of kinases in a high-throughput format to identify any potential inhibitory activity. This unbiased approach can reveal unexpected biological activities and provide starting points for new drug discovery programs. The development of novel bromodomain inhibitors, for example, involved the screening of indazole-4,7-dione derivatives. nih.gov The identification of initial hits from HTS campaigns is a common starting point for the development of potent and selective indazole-based inhibitors.
Future Perspectives and Emerging Research Avenues for 4 Iodo 7 Methoxy 1h Indazol 3 Ylamine
Development of Novel Indazole-Based Chemical Probes
The development of chemical probes is a critical aspect of modern chemical biology, enabling the study of biological targets and pathways. While the indazole core is an attractive scaffold for designing such probes due to its ability to interact with various biological macromolecules, there is no specific literature detailing the design or application of 4-Iodo-7-methoxy-1H-indazol-3-ylamine for this purpose. The iodine atom on the indazole ring could potentially serve as a handle for further functionalization or as a site for radio-labeling, but this remains a hypothetical consideration without experimental validation.
Exploration of Polypharmacology and Multi-Target Directed Ligands
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases. The indazole nucleus is known to be a "privileged scaffold," meaning it can serve as a basis for ligands that bind to a range of different biological targets. nih.gov However, the specific polypharmacological profile of this compound has not been investigated. Research into its potential as a multi-target directed ligand (MTDL) would require extensive screening against a panel of biological targets, and such data is not currently available in the public domain.
Integration of Omics Data in Indazole Research (Inferred from modern drug discovery)
The integration of omics technologies (genomics, proteomics, metabolomics) is revolutionizing drug discovery by providing a more holistic understanding of a compound's mechanism of action and its effects on biological systems. In the context of indazole research, omics data could elucidate novel targets, identify biomarkers of response, and uncover potential off-target effects. However, without any published biological studies on this compound, the application of omics technologies to this specific compound is purely speculative and inferential, based on general trends in modern drug discovery.
Advancements in Synthetic Methodologies for Complex Indazole Analogues
The synthesis of functionalized indazoles is a mature field of organic chemistry, with numerous methods available for the construction and modification of the indazole ring system. nih.govchim.itnih.gov The presence of iodo, methoxy (B1213986), and amine functional groups on this compound offers multiple avenues for the synthesis of more complex analogues. The iodine atom, in particular, is a versatile functional group that can participate in a variety of cross-coupling reactions to introduce new substituents. researchgate.net While general synthetic strategies for indazoles are well-documented, specific advancements in the synthesis of complex analogues derived directly from this compound have not been reported.
Q & A
Q. What are the recommended synthetic routes and purification methodologies for 4-Iodo-7-methoxy-1H-indazol-3-ylamine, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, iodination of 7-methoxy-1H-indazol-3-amine using N-iodosuccinimide (NIS) in acidic conditions (e.g., acetic acid) at 60–80°C for 6–12 hours can yield the target compound . Optimization can employ factorial design (e.g., varying temperature, stoichiometry, and reaction time) to identify critical parameters . Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is advised. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry .
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic methods:
- NMR : H and C NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy at C7, iodine at C4).
- HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 304.9824).
Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines:
- Use fume hoods for synthesis and handling to avoid inhalation .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in amber glass vials at 2–8°C under inert atmosphere (argon) to prevent degradation .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or analogs of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites . Pair this with molecular docking (AutoDock Vina) to screen for potential biological targets (e.g., kinase inhibitors). Experimental validation should follow ICReDD’s feedback loop : computational predictions → targeted synthesis → activity assays → data integration into models .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?
- Methodological Answer : Apply multi-method validation :
- Compare experimental NMR shifts with simulated data (Gaussian or ACD/Labs).
- Re-refine X-ray data using SHELXL to check for thermal motion artifacts or disorder.
- Cross-validate with IR spectroscopy (e.g., amine N-H stretches at ~3400 cm) .
Discrepancies may indicate polymorphism or residual solvents, necessitating repeat experiments under controlled humidity/temperature.
Q. What advanced experimental designs are suitable for optimizing reaction yields or process scalability?
- Methodological Answer : Implement orthogonal design (e.g., Taguchi method) to test factors like catalyst loading, solvent polarity, and reaction time. For example:
Q. How can mechanistic studies elucidate the role of the iodine substituent in this compound’s reactivity?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by synthesizing I and I analogs. Compare reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess electronic/steric effects. Supplement with Hammett plots to correlate substituent effects with reaction outcomes .
Notes on Data Integrity and Reproducibility
- Software Tools : Use SHELX for crystallography and Gaussian for computational modeling. Avoid unreliable platforms (e.g., ).
- Data Contradictions : Address inconsistencies via triplicate experiments and peer validation .
- Ethical Compliance : Follow institutional safety protocols and document all parameters for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
